N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a synthetic chemical compound known for its diverse applications in both scientific research and various industries. The compound's unique structure, combining a tetrahydroquinoline core with sulfonyl functionalities, endows it with intriguing chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis begins with the reaction of propylsulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the propylsulfonyl derivative.
Further Functionalization: : The propylsulfonyl-tetrahydroquinoline undergoes sulfonylation with p-tolylmethanesulfonyl chloride in the presence of a base to yield N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide.
Industrial Production Methods: : Scale-up for industrial production typically involves optimization of reaction conditions, such as temperature, solvent choice, and purification steps, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions particularly at the quinoline ring.
Reduction: : Reductive processes can target the sulfonyl groups.
Substitution: : Aromatic substitution reactions facilitated by the presence of the electron-donating sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like bromine or iodine for halogenation reactions.
Major Products: : Depending on the reaction type, products range from variously substituted quinolines to reduced amine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: : Acts as a ligand in catalytic processes, enhancing the reactivity of transition metals.
Material Science: : Incorporated into polymers to alter mechanical properties and enhance thermal stability.
Biology:
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, particularly for sulfonamide-sensitive enzymes.
Cell Signaling: : Studies suggest it plays a role in modulating cell signaling pathways.
Medicine:
Drug Development: : Serves as a scaffold for developing new therapeutics targeting diseases like cancer and bacterial infections.
Industry:
Chemical Synthesis: : Used as an intermediate in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
Molecular Targets: : The compound interacts with various biological targets, including enzymes and receptor proteins, through its sulfonyl and quinoline groups.
Pathways Involved: : Participates in pathways involving enzyme inhibition and signal transduction, influencing cellular processes and biological responses.
Comparison with Similar Compounds
Comparison: : Compared to other sulfonamide compounds, N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide stands out due to its dual sulfonyl functionalities and the presence of the tetrahydroquinoline core.
Similar Compounds
Sulfanilamide: : Basic structure for many sulfonamide drugs.
Tetrahydroquinoline derivatives: : Various derivatives with different substituents on the quinoline ring.
This compound encapsulates the intersection of organic synthesis, biological research, and industrial applications, making it a versatile and valuable compound. What do you think? Curious about exploring any of these aspects further?
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-14-19(10-11-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWEEJSWTYAFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.